molecular formula C8H10N2O4 B1530480 2-Methoxymethoxy-4-nitro-phenylamine CAS No. 945969-40-4

2-Methoxymethoxy-4-nitro-phenylamine

Cat. No.: B1530480
CAS No.: 945969-40-4
M. Wt: 198.18 g/mol
InChI Key: SUYQWNRVDAAEJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxymethoxy-4-nitro-phenylamine (CAS 945969-40-4) is a chemical intermediate with the molecular formula C8H10N2O4 and a molecular weight of 198.18 g/mol . This compound features both an amine and a nitro group on a phenyl ring that is protected by a methoxymethyl ether group, a versatile protecting group in organic synthesis. Its primary research application lies in its role as a key synthetic precursor. Patents indicate that closely related methoxy-nitro-phenylamine derivatives are valuable intermediates in multi-step syntheses of more complex benzenediamine compounds . Furthermore, structural analogues, such as 4-methoxy-2-nitroaniline, are established building blocks in the synthesis of active pharmaceutical ingredients, including the antimalarial drug Primaquine and Omeprazole Sodium . This suggests that this compound holds significant potential for researchers developing novel synthetic routes in medicinal and organic chemistry. The presence of the nitro group allows for further functionalization, most notably reduction to a corresponding aniline, enabling the construction of diverse molecular architectures. This compound is intended for research and development purposes in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(methoxymethoxy)-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-13-5-14-8-4-6(10(11)12)2-3-7(8)9/h2-4H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYQWNRVDAAEJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=CC(=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of 2-Aminophenol Derivative

The amino group in 2-aminophenol or 2-methoxyaniline is commonly protected by acetylation or methoxymethylation to form a stable intermediate that resists oxidation or unwanted substitution during nitration.

  • Acetylation : Reaction of 2-methoxyaniline with acetic acid at elevated temperatures (110–130°C) for 6–10 hours results in 2-methoxyacetanilide formation. This process removes water by reactive distillation to drive the reaction forward.

  • Methoxymethyl (MOM) Protection : Although less detailed in the sources, methoxymethyl protection involves treatment with methoxymethyl chloride under basic conditions to form the 2-methoxymethoxy derivative, which protects the phenolic hydroxyl group and amino functionality.

Nitration of Protected Intermediate

  • The nitration step is performed by slow, controlled addition of fuming nitric acid to the acetylated or methoxymethyl-protected intermediate solution at low temperatures (0–10°C) to avoid over-nitration and side reactions.

  • The reaction mixture is maintained at 0–50°C for 2–4 hours post-addition to ensure complete nitration at the 4-position, yielding 2-methoxy-4-nitroacetanilide or the corresponding methoxymethoxy-protected nitro derivative.

  • After nitration, the reaction mixture is quenched with deionized water, and the product is isolated by filtration.

Deprotection and Hydrolysis

  • The protected nitro compound is subjected to hydrolysis under alkaline conditions (10–25% aqueous alkali) at 80–100°C for 2–4 hours to remove the acetyl or methoxymethyl protecting groups, yielding the target 2-Methoxymethoxy-4-nitro-phenylamine.

  • The reaction mixture is cooled and filtered to isolate the final product.

Detailed Research Findings and Data Tables

The following tables summarize key reaction parameters and yields from experimental embodiments reported in patent CN109776337A, which provides a robust industrially applicable method for preparing 2-methoxy-4-nitroaniline derivatives, including this compound.

Table 1: Acetylation Reaction Parameters and Yields (Representative Data)

Parameter Condition/Value Notes
Starting material 2-Methoxyaniline 123.2 g (1.0 mol)
Acetic acid 150 g (2.5 mol) Molar ratio AcOH : amine = 2.5:1
Temperature 115°C Reactive distillation to remove water
Reaction time 6 hours Completion confirmed by GC
Product 2-Methoxyacetanilide (solution) Yield: 233.7 g

Table 2: Nitration Reaction Parameters and Yields

Parameter Condition/Value Notes
Nitrating agent Fuming nitric acid 77.2 g (1.2 mol)
Temperature (addition) 0–10°C Dropwise addition over 1 hour
Post-addition reaction 0–10°C for 2 hours Ensures complete nitration
Quenching agent Deionized water 100 g added
Product isolation Filtration 2-Methoxy-4-nitroacetanilide, 236.8 g

Table 3: Hydrolysis (Deprotection) Parameters and Yields

Parameter Condition/Value Notes
Alkali concentration 10–25% aqueous alkali Sodium hydroxide commonly used
Temperature 80–100°C Hydrolysis for 2–4 hours
Molar ratio (alkali:amine) 1.1–1.3 Ensures complete deprotection
Product isolation Cooling and filtration This compound obtained

Alternative Methods and Comparative Analysis

Another approach reported involves the use of N-benzenesulfonyl-4-methoxyaniline as the starting material, copper nitrate trihydrate as the nitrating agent in the presence of pyridine and 1,2-dichloroethane solvent at elevated temperatures (95–105°C) for 12 hours. This method yields N-benzenesulfonyl-4-methoxy-2-nitroaniline with 63% yield and 94% purity, which can then be further processed to the target compound.

Summary of Key Findings

  • The most industrially viable method involves acetylation of 2-methoxyaniline followed by controlled nitration with fuming nitric acid at low temperatures and subsequent hydrolysis of the acetyl group.

  • Reaction parameters such as temperature, molar ratios, and reaction times critically influence yield and purity.

  • Protection of the amino group is essential to prevent side reactions during nitration.

  • The described method achieves good yields (~70–80%) and allows for recovery of acetic acid, improving cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxymethoxy-4-nitro-phenylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like iron (Fe) or tin (Sn) in acidic conditions can reduce the nitro group to an amine group.

  • Substitution: Nucleophilic substitution reactions can occur with suitable electrophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding nitroso and nitro derivatives.

  • Reduction: Reduction of the nitro group can produce 2-methoxymethoxy-4-aminophenylamine.

  • Substitution: Substitution reactions can yield various derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

2-Methoxymethoxy-4-nitro-phenylamine serves as an intermediate in the synthesis of more complex organic compounds, including azo dyes used in textiles and pigments for various applications. Its ability to undergo multiple chemical transformations makes it a valuable building block in organic synthesis.

Biology

The compound has garnered interest in biological studies due to its potential effects on cellular processes:

  • Biochemical Interactions: The nitro group can undergo reduction to form reactive intermediates that interact with enzymes, potentially modifying their activity.
  • Cellular Effects: It influences cell signaling pathways and gene expression, affecting cellular metabolism by interacting with metabolic enzymes .

Case Study: Toxicological Profile

A study evaluated the toxicity of 2-methoxy-4-nitroaniline (MNA) in rodents, revealing:

  • Subacute Toxicity: Significant weight changes and organ weight differences were observed at high doses.
  • Genotoxicity: MNA induced mutations in bacterial assays, indicating potential risks associated with exposure .

Industrial Applications

In industry, this compound is utilized for:

  • Dye Production: It is a precursor for azo dyes used in textiles and paints.
  • Chromogenic Agents: Employed in printing processes due to its color properties .

Data Table: Summary of Applications

Application AreaDescriptionExamples
ChemistryIntermediate for organic synthesisAzo dyes, Pigment Yellow 74
BiologyInvestigates biochemical interactionsEnzyme activity modulation
IndustrialDye production and chromogenic agentsTextile dyes, printing inks

Mechanism of Action

The mechanism by which 2-Methoxymethoxy-4-nitro-phenylamine exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The methoxymethoxy group can influence the compound's solubility and reactivity, affecting its overall behavior in chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-Methoxymethoxy-4-nitro-phenylamine with five analogous compounds, emphasizing substituent effects, applications, and safety profiles.

Table 1: Comparative Overview of this compound and Analogues

Compound Name CAS Number Substituents Molecular Formula Key Properties/Applications Hazards/Notes
This compound 945969-40-4 2-(methoxymethoxy), 4-nitro C₈H₁₀N₂O₄ Research intermediate, potential drug precursor Limited data; handle cautiously
2-Methoxy-5-methyl-4-nitrophenylamine N/A 2-methoxy, 4-nitro, 5-methyl C₈H₁₀N₂O₃ Dye synthesis, agrochemical intermediates Methyl group enhances lipophilicity
N-(2-Methoxy-4-nitrophenyl)acetamide N/A 2-methoxy, 4-nitro, acetamide C₉H₁₀N₂O₄ Pharmaceutical intermediate (e.g., acetanilide derivatives) Amide group reduces amine reactivity
2-(2-Methoxy-4-nitro-phenoxy)ethylamine hydrochloride 1051368-94-5 2-methoxy, 4-nitro, phenoxy ethylamine C₉H₁₃ClN₂O₄ Salt form improves aqueous solubility Possible irritant (HCl salt)
(2,4,6-Trimethoxyphenyl)methanamine N/A 2,4,6-trimethoxy C₁₀H₁₅NO₃ High solubility due to multiple methoxy groups H302 (harmful if swallowed)

Key Comparative Insights

The nitro group at the 4-position deactivates the aromatic ring, making electrophilic substitution unlikely but favoring reduction to amines (e.g., for drug synthesis). This contrasts with (2,4,6-Trimethoxyphenyl)methanamine, where electron-donating methoxy groups activate the ring .

Functional Group Modifications: Replacing the primary amine with an acetamide group (N-(2-Methoxy-4-nitrophenyl)acetamide) reduces nucleophilicity, making it more suitable as a protective intermediate in multi-step syntheses .

Applications and Safety: Nitroaromatic amines like the target compound are often precursors to dyes or pharmaceuticals but may pose toxicity risks (e.g., nitro group reduction to carcinogenic amines). In contrast, (2,4,6-Trimethoxyphenyl)methanamine is flagged for acute toxicity (H302) . The hydrochloride salt form of 2-(2-Methoxy-4-nitro-phenoxy)ethylamine improves solubility for biological assays but introduces handling risks (e.g., irritation) .

Biological Activity

2-Methoxymethoxy-4-nitro-phenylamine, also known as 2-methoxy-4-nitroaniline, is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies that highlight its pharmacological potential.

The biochemical profile of this compound reveals its interactions with various biomolecules. The nitro group in this compound can undergo reduction reactions, leading to the formation of reactive intermediates that modify enzyme activity. The presence of the methoxy group enhances its solubility and bioavailability, making it a suitable candidate for further pharmacological studies .

Cellular Effects

The compound exhibits a range of cellular effects, which vary depending on the cell type and context. Research indicates that it can influence cell signaling pathways and gene expression. For instance, it has been shown to modulate transcription factor activity, leading to alterations in gene expression profiles. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby impacting energy production .

Molecular Mechanisms

The molecular mechanisms through which this compound exerts its effects include:

  • Enzyme Interaction : Binding to specific enzymes can result in either inhibition or activation, influencing various metabolic pathways.
  • Reactive Intermediate Formation : The reduction of the nitro group generates reactive species that can modify proteins and nucleic acids, affecting their function and stability.
  • Subcellular Localization : The compound may localize in specific cellular compartments (e.g., nucleus or mitochondria), influencing gene expression and metabolic processes .

Dosage Effects in Animal Models

Studies have demonstrated that the biological effects of this compound are dose-dependent. Lower doses may enhance enzyme activity and metabolic processes, while higher doses can induce toxic effects such as oxidative stress and cellular damage. For example, in animal models, significant increases in liver weight and signs of toxicity were observed at elevated doses .

Metabolic Pathways

The compound is involved in several metabolic pathways where it interacts with enzymes responsible for biotransformation. It undergoes reduction and oxidation reactions that lead to various metabolites influencing overall metabolic flux within cells. These metabolic processes are crucial for understanding the compound's pharmacokinetics and potential therapeutic applications .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Carcinogenicity Assessment : Long-term exposure studies in rodents indicated an increased incidence of liver tumors at high doses, suggesting a potential carcinogenic risk associated with this compound .
  • Genotoxicity Studies : In bacterial mutagenicity assays, significant increases in mutant colonies were observed, indicating that the compound may possess genotoxic properties .
  • Antimicrobial Activity : Nitro-containing compounds similar to this compound have shown antimicrobial properties by producing toxic intermediates upon reduction that bind covalently to DNA, leading to cell death .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInduces toxic intermediates affecting microbial DNA
GenotoxicitySignificant increases in mutant colonies in mutagenicity assays
CarcinogenicityIncreased incidence of liver tumors in rodent studies
Enzyme InteractionModulates enzyme activity affecting metabolism

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methoxymethoxy-4-nitro-phenylamine, and which reagents are critical for optimizing yield?

  • The compound can be synthesized via sequential functionalization of aniline derivatives. A typical approach involves:

  • Nitro group introduction : Nitration of a methoxymethoxy-substituted aniline precursor using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration .
  • Protection/deprotection strategies : Methoxymethyl (MOM) groups are introduced via alkylation (e.g., chloromethyl methyl ether) under basic conditions (K₂CO₃, DMF) to protect reactive amine sites during nitration .
  • Critical reagents include lithium aluminum hydride (LiAlH₄) for selective reductions and sodium borohydride (NaBH₄) for milder conditions .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

  • NMR spectroscopy :

  • ¹H NMR : Methoxymethoxy groups appear as singlets at δ 3.3–3.5 ppm, while aromatic protons adjacent to nitro groups resonate at δ 8.0–8.5 ppm .
  • ¹³C NMR : Nitro groups deshield adjacent carbons (δ 140–150 ppm), and methoxymethoxy carbons appear at δ 55–60 ppm .
    • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of NO₂ or MOM groups) .
    • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities, particularly unreacted aniline intermediates .

Q. How does pH and temperature influence the stability of this compound in aqueous solutions?

  • Stability : The compound is prone to hydrolysis under acidic (pH < 3) or basic (pH > 9) conditions, with degradation products including 4-nitroaniline and formaldehyde (from MOM group cleavage) .
  • Storage : Store at 2–8°C in inert solvents (e.g., DMSO or dry DMF) to prevent decomposition. Hydrochloride salt forms enhance aqueous solubility and stability .

Advanced Research Questions

Q. What mechanistic insights explain competing side reactions during the nitration of methoxymethoxy-aniline precursors?

  • Nitration can yield positional isomers (e.g., 3-nitro vs. 4-nitro derivatives) due to:

  • Electrophilic aromatic substitution (EAS) directing effects : Methoxymethoxy groups are strong ortho/para directors, but steric hindrance from the MOM group may favor para substitution .
  • Solvent effects : Polar aprotic solvents (e.g., DCM) improve nitro group regioselectivity by stabilizing transition states .
    • Mitigation strategies include slow reagent addition and low-temperature conditions to suppress polysubstitution .

Q. How can researchers optimize HPLC methods to resolve this compound from structurally similar byproducts?

  • Column selection : Use C18 columns with 3 µm particle size for high resolution.
  • Mobile phase : Acetonitrile:water (70:30, v/v) with 0.1% trifluoroacetic acid (TFA) improves peak symmetry and retention time reproducibility .
  • Detection : UV detection at 254 nm (λₘₐₓ for nitroaromatics) ensures sensitivity. Confirm purity via spiking experiments with synthetic standards .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity screening : MTT assays in mammalian cell lines (e.g., HEK293) to assess IC₅₀ values .
  • Mechanistic studies : Fluorescence-based assays to evaluate nitroreductase activity, as nitro groups are often prodrug motifs .

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR shifts or MS fragments)?

  • Multi-technique validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and compare MS data with computational predictions (e.g., mzCloud) .
  • Synthetic controls : Prepare and characterize intermediate compounds (e.g., des-nitro analogs) to isolate spectral contributions .
  • Dynamic effects : Consider tautomerism or conformational changes in solution, particularly for nitro-amine derivatives .

Methodological Notes

  • Safety : Nitroaromatics are potential mutagens. Use PPE (gloves, lab coat) and work in a fume hood .
  • Data reproducibility : Document reaction conditions (e.g., stirring rate, drying time) meticulously, as minor variations can alter yields .
  • Ethical sourcing : Avoid commercial suppliers flagged as unreliable (e.g., benchchem.com ) [[]].

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxymethoxy-4-nitro-phenylamine
Reactant of Route 2
Reactant of Route 2
2-Methoxymethoxy-4-nitro-phenylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.